
3,5-Dimethyl-2,4,6-trifluorobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2,4,6-trifluorobenzyl bromide is an organic compound with the molecular formula C9H8BrF3. It belongs to the class of benzyl halides and is characterized by the presence of three fluorine atoms and a bromine atom attached to a benzene ring substituted with two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide typically involves the bromination of 3,5-Dimethyl-2,4,6-trifluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2,4,6-trifluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form benzyl alcohol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohol derivatives.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
3,5-Dimethyl-2,4,6-trifluorobenzyl bromide is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: In the synthesis of fluorinated polymers and materials with unique properties.
Biological Studies: As a probe in biochemical assays to study enzyme-substrate interactions and protein modifications
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The fluorine atoms on the benzene ring can influence the reactivity and stability of the compound by inductive and resonance effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar in structure but with additional fluorine atoms and a trifluoromethyl group.
2,4,5-Trifluorobenzyl bromide: Lacks the methyl groups present in 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide.
Pentafluorobenzyl bromide: Contains five fluorine atoms on the benzene ring.
Uniqueness
This compound is unique due to the specific arrangement of methyl and fluorine substituents on the benzene ring, which can influence its chemical reactivity and physical properties. The presence of both electron-donating methyl groups and electron-withdrawing fluorine atoms creates a compound with distinct characteristics compared to its analogs .
Properties
IUPAC Name |
1-(bromomethyl)-2,4,6-trifluoro-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDMFWMMIAQLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)CBr)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
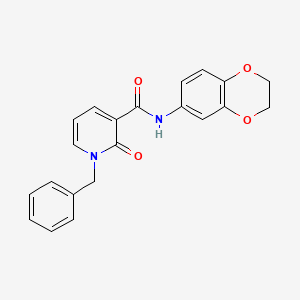
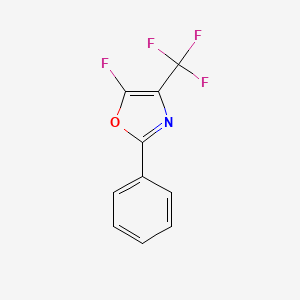
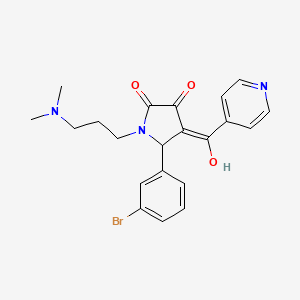
![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)
![1-{1-Azabicyclo[2.2.2]octan-3-yl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrochloride](/img/structure/B2387381.png)
![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)
![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)
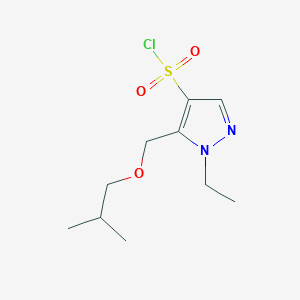
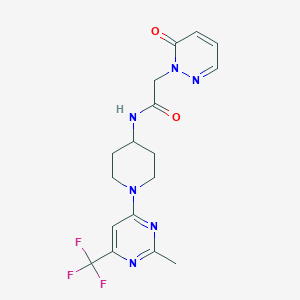

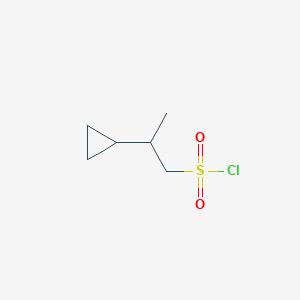
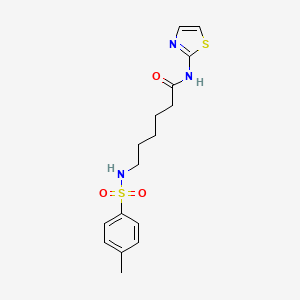
![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387400.png)
